molecular formula C34H37NO6S B11982806 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-7-YL (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate

8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-7-YL (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate

Cat. No.: B11982806
M. Wt: 587.7 g/mol
InChI Key: VXRZVJKCPOIALJ-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-7-YL (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate” is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-7-YL (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate” typically involves multi-step organic reactions. The process may start with the preparation of the chromene core, followed by the introduction of the hexyl group and the sulfonyl amino phenylpropanoate moiety. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process would also involve purification steps such as crystallization, distillation, or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

“8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-7-YL (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, chromenes and their derivatives are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound may be studied for similar biological effects.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its unique structure may interact with specific biological targets, leading to therapeutic effects.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-7-YL (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate” would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Hexyl-2H-chromen-2-one: A simpler chromene derivative with potential biological activities.

    7-Hexyl-4-oxo-1,2,3,4-tetrahydrochromen-2-carboxylic acid: Another chromene derivative with a different substitution pattern.

    2-(4-Methylphenylsulfonylamino)-3-phenylpropanoic acid: A compound with a similar sulfonyl amino phenylpropanoate moiety.

Uniqueness

“8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-7-YL (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate” is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C34H37NO6S

Molecular Weight

587.7 g/mol

IUPAC Name

(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate

InChI

InChI=1S/C34H37NO6S/c1-3-4-5-9-13-25-21-29-27-14-10-15-28(27)33(36)41-32(29)22-31(25)40-34(37)30(20-24-11-7-6-8-12-24)35-42(38,39)26-18-16-23(2)17-19-26/h6-8,11-12,16-19,21-22,30,35H,3-5,9-10,13-15,20H2,1-2H3/t30-/m0/s1

InChI Key

VXRZVJKCPOIALJ-PMERELPUSA-N

Isomeric SMILES

CCCCCCC1=CC2=C(C=C1OC(=O)[C@H](CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C)OC(=O)C5=C2CCC5

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OC(=O)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C)OC(=O)C5=C2CCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.